Home > Products > Screening Compounds P131426 > H-Dmt-Tic-NH-CH2-Imid
H-Dmt-Tic-NH-CH2-Imid -

H-Dmt-Tic-NH-CH2-Imid

Catalog Number: EVT-10981033
CAS Number:
Molecular Formula: C25H29N5O3
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Dmt-Tic-NH-CH2-Imid is a synthetic compound belonging to the class of peptide-like structures, specifically designed for interactions with opioid receptors. This compound is derived from the Dmt-Tic pharmacophore, which has been extensively studied for its high affinity towards the μ-opioid receptor and δ-opioid receptor. The compound's structure includes a dimethyltyrosine (Dmt) residue, a thienyl-2-carboxylic acid (Tic), and an imidazole moiety, which contribute to its biological activity.

Source and Classification

H-Dmt-Tic-NH-CH2-Imid is classified as a pseudopeptide, primarily utilized in pharmacological research. It falls under the category of opioid receptor ligands, specifically targeting δ-opioid receptors. The compound is synthesized through various chemical methods that incorporate solid-phase peptide synthesis techniques and coupling reactions involving protected amino acids.

Synthesis Analysis

Methods

The synthesis of H-Dmt-Tic-NH-CH2-Imid typically involves solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process generally follows these steps:

  1. Preparation of Amino Acids: The amino acids are protected using appropriate protecting groups (e.g., Boc or Fmoc).
  2. Coupling Reactions: Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate are often used to facilitate the formation of peptide bonds between the amino acids.
  3. Deprotection: After each coupling step, the protecting groups are removed to allow for further reactions.
  4. Final Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography.

The specific synthesis of H-Dmt-Tic-NH-CH2-Imid has been reported to yield satisfactory results with high purity levels through careful monitoring of reaction conditions and purification processes .

Molecular Structure Analysis

Structure and Data

The molecular structure of H-Dmt-Tic-NH-CH2-Imid can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 225.28 g/mol
  • Structural Features:
    • The Dmt group contributes to hydrophobic interactions.
    • The Tic residue provides rigidity to the structure.
    • The imidazole side chain enhances interactions with opioid receptors.

Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

H-Dmt-Tic-NH-CH2-Imid participates in various chemical reactions typical of peptide-like compounds:

  1. Peptide Bond Formation: Through coupling reactions, it can form longer peptides or conjugates with other bioactive molecules.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to the release of constituent amino acids.
  3. Receptor Binding Studies: Func
Introduction to the Dmt-Tic Pharmacophore and H-Dmt-Tic-NH-CH<sub>2</sub>-Imid

Historical Development of Opioid Receptor Ligands from the Dmt-Tic Scaffold

The 2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) scaffold emerged as a pivotal structure in opioid pharmacology following the discovery that H-Dmt-Tic-OH exhibited unparalleled delta-opioid receptor (DOR) antagonism (Kiδ = 0.022 nM) and selectivity (Kiμ/Kiδ > 15,000). This dipeptide represented the minimal sequence for selective DOR interaction, serving as a template for rational drug design [3] [7] [9]. Early modifications revealed the scaffold’s sensitivity: alterations to the C-terminus, N-terminal alkylation, or spacer insertions between Dmt-Tic and a third aromatic nucleus profoundly influenced bioactivity. For instance, amidation of the C-terminus (H-Dmt-Tic-NH2) reduced DOR selectivity, while hydrophobic extensions enhanced mu-opioid receptor (MOR) affinity, yielding bifunctional ligands [3] [9]. A breakthrough occurred with H-Dmt-Tic-NH-CH2-Bid (Bid = 1H-benzimidazol-2-yl; UFP-502), the first potent DOR agonist (MVD IC50 = 0.94 nM) derived from this antagonist scaffold, demonstrating antidepressant and neuroprotective properties [1] [2] [4]. This established the paradigm that strategic C-terminal modifications could convert DOR antagonists into agonists.

Structural Significance of C-Terminal Heterocyclic Modifications in Opioid Peptides

C-terminal heterocycles in Dmt-Tic analogues serve as bioisosteric replacements for traditional phenylalanine residues, influencing receptor binding and functional outcomes through electronic, steric, and hydrophobic interactions. Key findings include:

  • Benzimidazole (Bid): Essential for DOR agonism in UFP-502, likely through hydrogen bonding via its N1-H group and π-stacking interactions within the receptor binding pocket [1] [4].
  • Heteroatom Substitutions: Replacing Bid’s N1-H with O (benzoxazol-2-yl, Boa) or S (benzothiazol-2-yl, Bta) converted DOR agonists into antagonists (pA2 = 9.37–9.45), indicating the critical role of hydrogen-bonding capacity [1] [4].
  • Ring Simplification: Removal of Bid’s phenyl ring (yielding 1H-imidazol-2-yl, Imid) preserved DOR agonism (H-Dmt-Tic-NH-CH2-Imid), demonstrating the phenyl moiety’s dispensability for agonist activity [1] [4] [10].

Table 1: Impact of C-Terminal Heterocycles on Dmt-Tic Pharmacology

C-Terminal Groupδ Receptor Affinity (Kiδ, nM)Functional Activity (MVD)Key Structural Feature
1H-Benzimidazol-2-yl (Bid)0.035Agonist (IC50 = 0.94 nM)N1-H for H-bonding
Benzoxazol-2-yl (Boa)0.283Antagonist (pA2 = 9.42)N→O substitution
1H-Imidazol-2-yl (Imid)0.114Agonist (IC50 = 3.63 nM)No phenyl ring
2,3-Dihydro-1H-inden-2-yl (Indn)0.199Weak δ agonist / μ agonistNon-heterocyclic

Rationale for Imidazol-2-yl (Imid) Substitution in H-Dmt-Tic-NH-CH2-Bid Derivatives

The design of H-Dmt-Tic-NH-CH2-Imid (Compound 6 in seminal studies) addressed two fundamental questions:

  • Phenyl Ring Contribution: Whether Bid’s fused benzene ring was essential for DOR agonism or if the imidazole core alone could sustain activity [1] [10].
  • Pharmacophore Simplification: Potential metabolic advantages of replacing the larger benzimidazole with a smaller, more polar imidazole, potentially enhancing bioavailability while retaining efficacy [1] [4].This substitution aligned with broader efforts to delineate structure-activity relationships (SAR) governing DOR activation versus antagonism within the Dmt-Tic scaffold. Crucially, it tested the hypothesis that a minimal heterocycle with hydrogen-bonding capability (Imid N1-H) could suffice for agonist function, analogous to Bid [1] [4] [7].

Properties

Product Name

H-Dmt-Tic-NH-CH2-Imid

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C25H29N5O3/c1-15-9-19(31)10-16(2)20(15)12-21(26)25(33)30-14-18-6-4-3-5-17(18)11-22(30)24(32)29-13-23-27-7-8-28-23/h3-10,21-22,31H,11-14,26H2,1-2H3,(H,27,28)(H,29,32)/t21-,22-/m0/s1

InChI Key

PFUVPVAVWLKTQT-VXKWHMMOSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=CN4)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=CN4)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.